molecular formula C11H14O2 B13924329 5-Isopropyl-3-methylbenzoic acid

5-Isopropyl-3-methylbenzoic acid

Katalognummer: B13924329
Molekulargewicht: 178.23 g/mol
InChI-Schlüssel: AZJNNGZEWPANCZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Isopropyl-3-methylbenzoic acid is an organic compound with the molecular formula C11H14O2 It is a derivative of benzoic acid, characterized by the presence of an isopropyl group and a methyl group attached to the benzene ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Isopropyl-3-methylbenzoic acid can be achieved through several methods. One common approach involves the Friedel-Crafts alkylation of 3-methylbenzoic acid with isopropyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature to prevent over-alkylation .

Industrial Production Methods

Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired product.

Analyse Chemischer Reaktionen

Types of Reactions

5-Isopropyl-3-methylbenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 5-isopropyl-3-methylbenzaldehyde, while substitution reactions can produce various halogenated or nitrated derivatives .

Wissenschaftliche Forschungsanwendungen

5-Isopropyl-3-methylbenzoic acid has several scientific research applications:

Wirkmechanismus

The mechanism of action of 5-Isopropyl-3-methylbenzoic acid involves its interaction with specific molecular targets. For instance, in antimicrobial applications, it may disrupt cell membrane integrity or inhibit essential enzymes, leading to cell death. The exact pathways and targets can vary depending on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Its combination of isopropyl and methyl groups provides distinct steric and electronic effects compared to other benzoic acid derivatives .

Eigenschaften

Molekularformel

C11H14O2

Molekulargewicht

178.23 g/mol

IUPAC-Name

3-methyl-5-propan-2-ylbenzoic acid

InChI

InChI=1S/C11H14O2/c1-7(2)9-4-8(3)5-10(6-9)11(12)13/h4-7H,1-3H3,(H,12,13)

InChI-Schlüssel

AZJNNGZEWPANCZ-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=CC(=C1)C(=O)O)C(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.